Ethyl 2-(4-formylpiperazin-1-yl)acetate
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Overview
Description
Ethyl 2-(4-formylpiperazin-1-yl)acetate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl ester group attached to a piperazine ring, which also contains a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-formylpiperazin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-formylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-formylpiperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydrochloric acid, sodium hydroxide, and other strong acids or bases.
Major Products Formed
Oxidation: Ethyl 2-(4-carboxypiperazin-1-yl)acetate.
Reduction: Ethyl 2-(4-hydroxymethylpiperazin-1-yl)acetate.
Substitution: 2-(4-formylpiperazin-1-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(4-formylpiperazin-1-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various piperazine derivatives and other complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-formylpiperazin-1-yl)acetate is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The formyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(4-formylpiperazin-1-yl)acetate can be compared with other piperazine derivatives such as:
Ethyl 2-(4-phenylpiperazin-1-yl)acetate: Similar in structure but with a phenyl group instead of a formyl group, leading to different chemical and biological properties.
1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains additional functional groups and a quinoline ring, resulting in distinct applications and mechanisms of action.
Properties
IUPAC Name |
ethyl 2-(4-formylpiperazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-9(13)7-10-3-5-11(8-12)6-4-10/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZIXMQQSKTPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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